(E)-2,6-difluoro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(E)-2,6-difluoro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a fluorinated benzamide derivative
Mechanism of Action
Target of Action
The primary target of this compound is the protein FtsZ, a key player in the bacterial cell division cycle . FtsZ is a protein that forms a ring at the future site of the septum of bacterial cell division. By inhibiting this protein, the compound interferes with the bacterial cell division cycle .
Mode of Action
The compound interacts with its target, the protein FtsZ, by binding to it and inhibiting its function . This inhibition disrupts the bacterial cell division cycle, preventing the bacteria from multiplying. The exact nature of this interaction and the resulting changes in the target protein’s activity are still under investigation.
Biochemical Pathways
The compound’s action affects the bacterial cell division cycle, a biochemical pathway crucial for bacterial growth and reproduction . By inhibiting the protein FtsZ, the compound disrupts this pathway, leading to the cessation of bacterial cell division and, ultimately, bacterial growth .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. By disrupting the bacterial cell division cycle, the compound prevents the bacteria from multiplying, which can lead to the cessation of a bacterial infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,6-difluoro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable carbonyl compound.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling Reaction: The final step involves coupling the fluorinated benzothiazole with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2,6-difluoro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
(E)-2,6-difluoro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of advanced materials, such as fluorinated polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic Acid: A simpler fluorinated benzamide derivative with similar fluorine substitution.
2,6-Difluoroaniline: Another fluorinated compound with a different functional group.
3,4,5-Trifluorobenzoic Acid: A related compound with additional fluorine atoms.
Uniqueness
(E)-2,6-difluoro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific combination of fluorine atoms and the benzothiazole moiety
Properties
IUPAC Name |
2,6-difluoro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2OS/c1-20-11-6-5-8(16)7-12(11)22-15(20)19-14(21)13-9(17)3-2-4-10(13)18/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOVOADOMFFOMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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